Cas no 688335-46-8 (N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide)

N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide is a fluorinated acetamide derivative featuring a phenylimidazole sulfide moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its unique structural properties. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the imidazole-thioether linkage offers versatility in further functionalization. Its well-defined molecular structure allows for precise reactivity in targeted chemical transformations. The compound is particularly valuable in medicinal chemistry research for developing biologically active molecules, given its balanced lipophilicity and electronic effects. Careful handling is recommended due to its reactive functional groups.
N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide structure
688335-46-8 structure
Product Name:N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide
CAS No:688335-46-8
MF:C17H14FN3OS
MW:327.375965595245
CID:6208606
PubChem ID:866684
Update Time:2025-08-03

N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide
    • AKOS001579670
    • N-(3-fluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
    • EU-0091251
    • N-(3-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
    • 688335-46-8
    • N-(3-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
    • F0599-0037
    • Inchi: 1S/C17H14FN3OS/c18-13-5-4-6-14(11-13)20-16(22)12-23-17-19-9-10-21(17)15-7-2-1-3-8-15/h1-11H,12H2,(H,20,22)
    • InChI Key: XFEQLLPIRPBGEK-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC=C(C=1)F)=O)C1=NC=CN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 327.08416141g/mol
  • Monoisotopic Mass: 327.08416141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 72.2Ų

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N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide Related Literature

Additional information on N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide

Introduction to N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide (CAS No. 688335-46-8)

N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 688335-46-8, represents a unique molecular scaffold that combines fluorine-containing aromatic rings with imidazole heterocycles, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The structural features of N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide include a sulfanylacetic acid moiety linked to a phenyl ring substituted with a fluorine atom. This substitution pattern is particularly intriguing due to the known electronic and steric effects of fluorine, which can modulate the reactivity and binding affinity of the molecule. The presence of an imidazole ring in the structure further enhances its potential as a bioactive entity, given the extensive literature demonstrating the biological significance of imidazole derivatives.

In recent years, there has been a surge in interest regarding fluorinated aromatic compounds in medicinal chemistry, largely due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic properties. The incorporation of fluorine into pharmaceuticals has been well-documented to enhance their efficacy and reduce toxicity. Specifically, 3-fluorophenyl groups are frequently employed in drug design due to their ability to engage in favorable interactions with biological targets, such as enzymes and receptors.

The imidazole component of N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide adds another layer of complexity and potential functionality. Imidazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The combination of these two motifs—fluorinated phenyl and imidazole—suggests that this compound may exhibit multifaceted biological effects, making it a valuable asset in the search for novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. These computational studies have been instrumental in guiding experimental efforts and optimizing the pharmacological properties of N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide. By leveraging these tools, scientists have been able to identify key pharmacophoric elements within the molecule that are critical for its biological activity.

The sulfanylacetic acid moiety in N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide also contributes to its potential therapeutic applications. Sulfanyl-containing compounds are widely recognized for their role in modulating enzyme activity and receptor binding. For instance, sulfonamides—a class of molecules sharing structural similarities with this compound—have been successfully used in the treatment of various diseases, including infections and metabolic disorders.

Current research endeavors are focused on synthesizing derivatives of N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide to explore new pharmacological profiles. By systematically modifying its structure—such as altering the substitution patterns on the phenyl ring or introducing different functional groups—scientists aim to uncover novel bioactivities that could lead to the development of next-generation drugs. These efforts are supported by increasingly sophisticated synthetic methodologies that allow for precise control over molecular architecture.

The integration of machine learning and artificial intelligence into drug discovery has also accelerated the process of identifying promising candidates like N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide. These technologies enable high-throughput virtual screening of vast chemical libraries, pinpointing molecules with optimal properties for further investigation. Such innovations have significantly reduced the time and resources required for hit identification, thereby expediting the development pipeline.

In conclusion, N-(3-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide (CAS No. 688335-46-8) stands out as a structurally intriguing and biologically relevant compound. Its unique combination of fluorinated aromatic and imidazole moieties positions it as a compelling subject for further research in medicinal chemistry. With ongoing advancements in synthetic chemistry, computational modeling, and AI-driven drug discovery, this molecule holds great promise for contributing to the development of innovative therapeutic strategies.

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